2-Benzyl-2H-1,2,3-triazol-4-amine
Description
Significance of Triazole and Amino-Triazole Scaffolds in Heterocyclic Chemistry
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms. They exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles. nih.govfrontiersin.org Both scaffolds are cornerstones in medicinal chemistry and materials science. The 1,2,3-triazole ring, in particular, is recognized for its stability under various conditions, including acidic or basic hydrolysis and resistance to metabolic degradation. researchgate.net This stability, combined with its ability to form hydrogen bonds and engage in various non-covalent interactions, makes the triazole moiety a valuable component in the design of new functional molecules. researchgate.net
The incorporation of an amino group to the triazole ring, forming an amino-triazole scaffold, further enhances its chemical utility and biological potential. These scaffolds are key components in a wide array of pharmacologically active compounds, demonstrating properties such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. researchgate.nettandfonline.comnih.govnih.gov The amino group provides a reactive site for further molecular modifications, allowing for the creation of diverse chemical libraries for drug discovery and development. For instance, derivatives of 3-amino-1,2,4-triazole have been investigated as potential anticancer agents, with some showing promising antiangiogenic activity. nih.gov Similarly, 5-amino-1H-1,2,4-triazoles have been synthesized and evaluated as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov
The broad applicability of triazole and amino-triazole scaffolds is evident in the number of FDA-approved drugs that contain these structures, highlighting their importance in the pharmaceutical industry. tandfonline.comresearchgate.net
Evolution of Research Pertaining to N-Benzylated 1,2,3-Triazole Systems
The introduction of a benzyl (B1604629) group onto a nitrogen atom of the 1,2,3-triazole ring gives rise to N-benzylated 1,2,3-triazole systems. Research into these systems has been propelled by the versatile synthetic methods available, most notably the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. tandfonline.com The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and regioselectivity under mild conditions. researchgate.net
Early research often focused on the fundamental synthesis and characterization of these compounds. More recently, the focus has shifted towards exploring their functional applications. For example, N-benzyl-1,2,3-triazole derivatives have been designed and evaluated for various biological activities. Studies have reported the synthesis of benzoyl and/or benzyl substituted 1,2,3-triazoles as potential potassium channel activators, with some compounds exhibiting significant vasorelaxing activity. nih.gov The benzyl group, being more flexible than a simple phenyl group, can adopt different conformations, which can be crucial for binding to biological targets. nih.gov
Furthermore, research has explored the synthesis of N-benzylated 1,2,3-triazoles linked to other bioactive scaffolds to create hybrid molecules with enhanced or novel properties. For instance, carbazole (B46965) derivatives containing an N-benzyl-1,2,3-triazole moiety have been synthesized and identified as potent acetylcholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.gov The development of one-pot, multi-component reactions has further streamlined the synthesis of complex N-benzylated triazoles, allowing for the efficient generation of molecular diversity for screening purposes. mdpi.com
Current Research Landscape and Academic Interest in 2-Benzyl-2H-1,2,3-triazol-4-amine
While broad research exists on N-benzylated triazoles, specific academic interest in This compound is situated within the nuanced field of isomer-specific synthesis and function. The position of the benzyl group on the triazole ring (N1, N2, or N3) significantly influences the molecule's electronic properties, spatial arrangement, and, consequently, its biological activity.
Recent studies have focused on achieving regioselective synthesis to isolate specific isomers. For instance, research on the alkylation of triazoles with benzyl bromide has shown that the reaction can proceed regioselectively to preferentially form the 2-substituted isomeric triazole. mdpi.com This control over isomer formation is critical for structure-activity relationship (SAR) studies.
The academic interest in compounds like this compound stems from the potential to combine the established pharmacological benefits of the amino-triazole core with the specific modulatory effects of the N2-benzyl group. While direct research on this exact molecule is not extensively published, the investigation of closely related structures provides insight into its potential applications. For example, the photophysical properties of 2-substituted 1,2,3-triazoles are an active area of research, with some 2-aryl substituted triazoles demonstrating highly efficient fluorescence, suggesting potential applications in materials science and as chemical sensors. mdpi.com
The synthesis of various substituted N-benzyl triazoles continues to be a vibrant area of chemical research, with a focus on their potential as inhibitors for enzymes like α-glucosidase, which is relevant to diabetes treatment. nih.gov The data from these related studies, including synthesis yields and reaction conditions, are crucial for informing the future exploration of this compound.
Below are interactive tables summarizing synthetic and property data for related N-benzylated triazole compounds, illustrating the type of data that drives research in this area.
Table 1: Synthesis of N-Benzylated 1,2,3-Triazole Derivatives This table presents data from the synthesis of related N-benzylated triazole compounds, as direct synthetic data for this compound is limited in the provided search context.
| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(2-hydroxybenzyl)-4-benzyl-1H-1,2,3-triazole | 2-hydroxybenzyl azide (B81097), benzoylacetylene | 1,3-dipolar cycloaddition | Not specified | nih.gov |
| 2-methylbenzyl substituted 9H-Carbazole-triazole | N-propargyl-9H-carbazole, sodium azide, 2-methylbenzyl halide | One-pot three-component click reaction | Not specified | nih.gov |
| Mono- and di-benzylated 1,2,3-triazoles | N-(prop-2-ynyl)-benzenamine, sodium azide, p-substituted benzyl derivatives | Pseudo-four component click process | Quantitative (dibenzylated) | mdpi.com |
Table 2: Physicochemical and Biological Activity Data of Related Triazoles This table highlights properties and activities of related triazole compounds, providing context for the potential characteristics of this compound.
| Compound | Property/Activity | Value | Reference |
|---|---|---|---|
| 2-methylbenzyl derivative of carbazole-triazole (6c) | Anti-AChE Activity (IC₅₀) | 1.9 µM | nih.gov |
| 2-Aryl substituted 1,2,3-triazoles | Fluorescence Quantum Yield | up to 65% | mdpi.com |
| N′-substituted benzylidene benzohydrazide-1,2,3-triazole (7h) | α-glucosidase inhibition (IC₅₀) | 0.01 µM | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-benzyltriazol-4-amine |
InChI |
InChI=1S/C9H10N4/c10-9-6-11-13(12-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,10,12) |
InChI Key |
XYUDLAIPPDWQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=CC(=N2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Benzyl 2h 1,2,3 Triazol 4 Amine and Its Structural Analogs
Regioselective Synthesis Strategies for the 2-Benzyl-2H-1,2,3-triazol-4-amine Core
The regioselective construction of the 2-substituted-1,2,3-triazole core is a fundamental challenge in synthetic chemistry. The inherent nature of the 1,2,3-triazole ring allows for substitution at the N1, N2, or N3 positions, often leading to isomeric mixtures. Therefore, developing strategies that selectively yield the N2-substituted product, such as this compound, is of paramount importance.
Direct N-Alkylation Approaches to 2-Substituted 1,2,3-Triazoles
Direct alkylation of an NH-1,2,3-triazole is the most straightforward conceptual approach to N-substituted products. However, the reaction of a pre-formed 4-amino-1H-1,2,3-triazole with a benzylating agent like benzyl (B1604629) bromide typically produces a mixture of N1 and N2-benzylated isomers. rsc.orgnih.gov The ratio of these isomers is influenced by factors such as the solvent, base, and the substituents on the triazole ring. For instance, studies on the benzylation of 5-aryl-4-trifluoroacetyltriazoles have shown that while high total yields can be achieved, the reaction produces both N1 and N2 isomers, with the N2 isomer being formed preferentially but not exclusively. nih.gov
To overcome the challenge of poor regioselectivity, more advanced methods have been developed. One such strategy involves the gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers, which has been shown to be highly regioselective for the N2 position. rsc.orgnih.gov This selectivity is proposed to arise from a hydrogen bond between the oxygen atom of the vinyl ether and the NH of the triazole, directing the alkylation to the internal nitrogen atom. nih.gov
Another modern and highly regioselective method is the copper-catalyzed cross-dehydrogenative coupling (CDC) of azoles with N,N-dimethylbenzylamines. acs.orgacs.org Using a recyclable copper sulfide (B99878) (Cu₂S) nanocatalyst, this reaction provides selective access to N2-alkylated 1,2,3-triazoles in good yields under solvent-free conditions. acs.orgacs.org This approach avoids the pre-functionalization of reagents and demonstrates wide functional group tolerance. acs.org
| Method | Reagents | Catalyst | Selectivity | Advantages | Limitations |
| Classical Alkylation | Benzyl Halide, Base | None | Mixture of N1/N2 isomers nih.gov | Simple, readily available reagents. | Poor regioselectivity. rsc.orgnih.gov |
| Gold-Catalyzed Alkylation | Vinyl Ethers | Gold Complex | High N2-selectivity rsc.orgnih.gov | Excellent regioselectivity. | Requires specific vinyl ether substrates. nih.gov |
| Cu-Catalyzed CDC | N,N-Dimethylbenzylamines | Cu₂S Nanoparticles | High N2-selectivity acs.orgacs.org | High atom economy, solvent-free. acs.org | Substrate scope can be limited by electronics. acs.org |
Cyclization Reactions Yielding 2H-1,2,3-Triazol-4-amine Derivatives
Cyclization reactions represent a powerful alternative to direct alkylation for constructing the triazole core. The foundational reaction is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne, which, when conducted thermally, often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. scite.ai Achieving N2-substitution through a direct cyclization requires specific strategies.
One such approach is a three-component reaction involving a terminal alkyne, sodium azide, and formaldehyde, catalyzed by copper. frontiersin.orgnih.gov This method can produce 2-hydroxymethyl-2H-1,2,3-triazoles, demonstrating that direct installation of a substituent at the N2 position is feasible during the ring-forming step. frontiersin.orgnih.gov To obtain the target 2-benzyl-4-amino derivative, this would necessitate a subsequent conversion of the hydroxymethyl group to a benzyl group and the introduction of an amino group at the C4 position, or the use of starting materials that already contain these functionalities.
More recently, methods involving the reaction of β-carbonyl phosphonates with azides have been developed to synthesize multisubstituted 1,2,3-triazoles. acs.org These reactions, facilitated by cesium carbonate in DMSO, are highly regioselective and can yield 1,4,5-trisubstituted triazoles. acs.org However, the scope of this particular method was shown to not be applicable to benzyl azide under the tested conditions. acs.org
Green Chemistry Principles and Sustainable Synthesis Protocols
The synthesis of 1,2,3-triazoles has increasingly benefited from the application of green chemistry principles. rsc.orgnih.gov A major focus has been the replacement of traditional volatile organic solvents with more sustainable alternatives. Water, in particular, has been successfully employed as a solvent for the copper-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles. consensus.apptandfonline.comresearchgate.net Other green solvents such as glycerol (B35011) and deep eutectic solvents (DES) have also proven effective, often leading to high yields and simplified product isolation. consensus.app
For example, a novel deep eutectic solvent combining copper(II) salt, choline (B1196258) chloride, and gallic acid serves as both the catalyst and the reaction medium, facilitating the synthesis of 1,2,3-triazoles under base-free conditions with the ability to be reused multiple times. consensus.app The use of heterogeneous catalysts, such as copper nanoparticles, further enhances the sustainability of these processes by allowing for easy recovery and recycling of the catalytic agent. consensus.app These green methodologies are not only environmentally benign but also often offer advantages in terms of efficiency and cost-effectiveness. rsc.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in N-Benzylated Triazole Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless. nih.govrsc.org This reaction is celebrated for its exceptional reliability, broad functional group tolerance, and, most critically, its exquisite regioselectivity. acs.orgorganic-chemistry.org The standard CuAAC reaction between a terminal alkyne and an organic azide, such as benzyl azide, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. scite.airsc.org
This is a crucial point of distinction: the use of benzyl azide in a CuAAC reaction leads to a 1-benzyl-1H-1,2,3-triazole, not the 2-benzyl-2H isomer which is the focus of this article. Therefore, while CuAAC is not a direct route to 2-benzyl-2H-1,2,3-triazoles, it is an exceptionally efficient method for synthesizing the isomeric 1-benzyl-4-substituted-1H-1,2,3-triazoles. It can also be used to create a 4-amino-1H-1,2,3-triazole precursor, which could then undergo a regioselective benzylation at the N2 position as described in section 2.1.1.
Optimization of Reaction Conditions for High Regioselectivity and Yield
The optimization of CuAAC is well-documented, with numerous catalytic systems developed to enhance reaction rates and yields. The archetypal system involves the in-situ reduction of a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), using a reducing agent such as sodium ascorbate. beilstein-journals.org Alternatively, direct use of a copper(I) source, like copper(I) iodide (CuI) or copper(I) bromide (CuBr), often in the presence of a base or stabilizing ligand, is common. beilstein-journals.org
Advanced catalytic systems have been engineered to achieve extraordinary efficiency. For instance, functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalysts can quantitatively produce 1,4-disubstituted triazoles in minutes at room temperature with catalyst loadings as low as 25-50 ppm. nih.govacs.org The choice of solvent and ligands also plays a critical role. While many organic solvents are effective, reactions in water, facilitated by specific ligands, can lead to the synthesis of triazoles in as little as five minutes at room temperature. thieme-connect.de
Substrate Scope and Limitations for Benzyl Azide and Amine-Containing Alkynes
The CuAAC reaction exhibits a remarkably broad substrate scope. beilstein-journals.org Benzyl azide is a commonly used and highly reactive substrate that consistently provides the corresponding 1-benzyl-1,2,3-triazoles in high yields when reacted with a variety of terminal alkynes. nih.govresearchgate.netsemanticscholar.org
The synthesis of a 4-amino-1,2,3-triazole via CuAAC would require an alkyne bearing an amino group, such as propargylamine (B41283) or a protected derivative. The reaction is generally tolerant of many functional groups, including amines. organic-chemistry.org However, the reactivity can be influenced by the nature of the alkyne. Aromatic alkynes, like phenylacetylene, tend to react more rapidly than aliphatic alkynes, such as 1-hexyne. nih.govacs.org Internal alkynes, such as 2-butyne, are generally unreactive under standard CuAAC conditions. acs.org
The primary limitation of CuAAC, in the context of this article's subject, is its inherent regioselectivity. The mechanism strongly directs the formation of the 1,4-disubstituted product, making the synthesis of the 1,5-isomer or any N2-substituted isomers via this one-pot reaction effectively impossible. scite.ai Therefore, any synthetic plan aiming for this compound must employ CuAAC to form a precursor, followed by a separate, regioselective N2-benzylation step.
Multicomponent Reactions (MCRs) Utilizing this compound as a Building Block
The 4-amino-1,2,3-triazole scaffold serves as a versatile component in multicomponent reactions (MCRs), enabling the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The strategic placement of the amino group on the triazole ring allows it to participate as a key nucleophile in various transformations.
Ugi-Type and Related Isocyanide-Based Multicomponent Processes
While the direct participation of 4-amino-1,2,3-triazoles as the amine component in the classical Ugi four-component reaction (U-4CR) is not extensively documented, related isocyanide-based MCRs frequently employ amino-substituted azoles to generate diverse heterocyclic scaffolds. beilstein-journals.org The U-4CR and its variants are powerful tools in medicinal chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amide derivatives.
The reactivity of this compound in such processes can be inferred from the behavior of analogous aminoheterocycles. These reactions typically proceed through the formation of an imine intermediate from the amine and carbonyl components, which is then trapped by the isocyanide and the acid component. The resulting adduct undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final stable product. The use of bifunctional reactants can lead to subsequent intramolecular cyclizations, providing access to complex, polycyclic systems.
Condensation and Cyclocondensation Reactions for Annulated Systems
Condensation and cyclocondensation reactions represent a robust strategy for constructing annulated heterocyclic systems fused to the 1,2,3-triazole core. In these reactions, this compound can act as a binucleophile, reacting with various electrophilic partners, such as 1,3-dicarbonyl compounds or their synthetic equivalents, to build new rings.
A notable example is the synthesis of fused pyrimidinones. The reaction of aminoarenes, including aminotriazoles, with esters can lead to the formation of annulated systems. Specifically, the condensation of 4-amino-1,2,3-triazole-5-carboxamide with esters like ethyl formate (B1220265) or ethyl acetate (B1210297) in the presence of a base such as sodium ethoxide yields 1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-ones. researchgate.net This transformation highlights the potential of the 4-aminotriazole moiety in this compound to react with suitable dicarbonyl synthons to form the corresponding triazolo[4,5-d]pyrimidine derivatives.
The following table summarizes representative condensation reactions involving aminotriazole scaffolds.
| Aminotriazole Derivative | Reactant | Conditions | Annulated Product | Reference |
|---|---|---|---|---|
| 4-amino-1,2,3-triazole-5-carboxamide | Ethyl formate | Sodium ethoxide | 1,2,3-Triazolo[4,5-d]pyrimidin-7(6H)-one | researchgate.net |
| 4-amino-1,2,3-triazole-5-carboxamide | Ethyl acetate | Sodium ethoxide | 5-Methyl-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one | researchgate.net |
Functional Group Interconversions and Post-Synthetic Modification Approaches
Functional group interconversion and post-synthetic modification are essential strategies for accessing this compound and its derivatives, particularly when direct synthesis is challenging. These methods involve the transformation of a pre-existing functional group on the triazole ring into the desired amine functionality or the derivatization of other nitrogen-rich heterocycles.
Transformations of Precursors to Introduce the 4-Amine Functionality
A common and effective route to synthesize this compound involves the introduction of a nitrogen-containing functional group at the 4-position of the 2-benzyl-1,2,3-triazole ring, followed by its reduction.
Reduction of 4-Nitro-1,2,3-triazoles: The nitro group is a versatile precursor to the amino group. The synthesis can begin with the formation of a 2-benzyl-4-nitro-2H-1,2,3-triazole intermediate. This nitro-substituted triazole can then be reduced to the corresponding 4-amine. Catalytic hydrogenation is a widely used method for this transformation, often employing a palladium on carbon (Pd/C) catalyst with hydrogen gas. This method is generally efficient and selective, preserving the integrity of the triazole ring.
Reduction of 4-Azido-1,2,3-triazoles: Another important pathway involves the reduction of a 4-azido-1,2,3-triazole precursor. Azides can be readily converted to amines through various methods, including catalytic hydrogenation (e.g., using H₂/Pd-C) or Staudinger reduction (using triphenylphosphine (B44618) followed by hydrolysis). The synthesis of 4-azido-1,2,3-triazoles can be achieved from precursors like dichlorosubstituted diazadienes reacting with sodium azide. researchgate.net
The table below outlines these precursor transformation strategies.
| Precursor Functional Group | Reagents and Conditions | Product Functional Group | Reference |
|---|---|---|---|
| 4-Nitro | H₂, Pd/C | 4-Amine | |
| 4-Azido | H₂, Pd/C or PPh₃/H₂O | 4-Amine | researchgate.net |
Derivatization from Related Nitrogen-Rich Heterocycles
The synthesis of the 1,2,3-triazole ring can also be accomplished through the chemical transformation of other heterocyclic systems. These ring transformation reactions provide alternative, albeit often more complex, pathways to the target scaffold.
One such strategy involves the conversion of tetrazoles into triazoles. For instance, a synthetic route has been developed where the addition of a tetrazole to an isocyanide dibromide, followed by a Huisgen rearrangement, affords a triazole scaffold. organic-chemistry.org This type of cascade reaction demonstrates the feasibility of constructing triazoles from other pre-existing nitrogen-rich rings. In some contexts, triazole-based compounds have shown superior properties compared to their tetrazole analogs, providing a rationale for pursuing such transformations. nih.gov
Reactivity Profiles and Mechanistic Investigations of 2 Benzyl 2h 1,2,3 Triazol 4 Amine
Reactivity of the 1,2,3-Triazole Ring System
The 1,2,3-triazole ring is an aromatic heterocycle characterized by its relative stability. This stability arises from a delocalized π-electron system involving the five ring atoms. However, the presence of three nitrogen atoms renders the ring electron-deficient, which significantly governs its reactivity towards various chemical transformations.
Electrophilic Aromatic Substitution Reactions
The 1,2,3-triazole ring system is generally considered to be deactivated towards electrophilic aromatic substitution (EAS). The high electronegativity of the nitrogen atoms withdraws electron density from the ring carbons, making them poor nucleophiles. Consequently, reactions such as nitration, sulfonation, and Friedel-Crafts acylation, which typically proceed readily with electron-rich aromatic systems like benzene, are challenging for the 1,2,3-triazole core. masterorganicchemistry.com For an electrophile to attack the ring, it must overcome a significant activation energy barrier. While certain 1,2,3-triazole derivatives can undergo EAS under harsh conditions, the presence of the electron-donating amine group at the C4 position in 2-Benzyl-2H-1,2,3-triazol-4-amine may slightly mitigate this deactivation. However, the exocyclic amine itself is a more likely site for electrophilic attack.
Nucleophilic Attack and Ring-Opening Pathways
While resistant to electrophiles, the electron-deficient nature of the triazole ring makes it theoretically susceptible to nucleophilic attack, although this often requires activation by strongly electron-withdrawing groups. A notable pathway for triazole ring transformation involves the N-sulfonyl derivatives. 1-Sulfonyl-1,2,3-triazoles, for instance, possess a weakened N1-N2 bond that facilitates ring-chain isomerism, leading to the formation of reactive diazoimines which can undergo further reactions. acs.org
Another potential transformation is the Dimroth rearrangement, a common isomerization reaction in triazole chemistry, although it typically involves 1H-triazoles rearranging to other heterocyclic systems. More drastic conditions can lead to ring cleavage. For example, the thermolysis of certain benzotriazole (B28993) derivatives results in the extrusion of molecular nitrogen and the formation of a diradical intermediate, which can then cyclize to form new heterocyclic systems. nih.gov The Boulton-Katritzky rearrangement represents another pathway where a heterocyclic system can rearrange to a 1,2,3-triazole via intramolecular cyclization and ring-opening of an intermediate. beilstein-journals.org For this compound, such ring-opening pathways would likely require high energy input or specific reagents to activate the stable 2H-triazole core.
Tautomerism and Isomerization Dynamics (e.g., 1H- vs. 2H-triazole forms)
The parent 1,2,3-triazole exists as a mixture of two principal tautomers: 1H-1,2,3-triazole and 2H-1,2,3-triazole. researchgate.net The position of the annular proton significantly influences the molecule's properties. The equilibrium between these forms has been a subject of extensive study. nih.govclockss.org
In the gas phase, the 2H-tautomer is generally considered to be the more stable form by approximately 3.5–4.5 kcal/mol. nih.gov This increased stability is confirmed by spectroscopic analysis, where transitions corresponding to the 2H tautomer are more intense. nih.gov However, the 1H-tautomer can be preferentially stabilized in polar solvents. nih.govrsc.org In the case of this compound, the presence of the benzyl (B1604629) group at the N2 position "locks" the molecule into the 2H-isomeric form, preventing tautomerization. This pre-determination of the isomeric state simplifies its reactivity profile, as reactions will consistently occur on a 2H-triazole scaffold.
| Property | 1H-1,2,3-Triazole | 2H-1,2,3-Triazole | Reference |
|---|---|---|---|
| Relative Stability (Gas Phase) | Less Stable | More Stable (by ~3.5-4.5 kcal/mol) | nih.gov |
| Symmetry | Cs | C2v | nih.gov |
| Dipole Moment | Larger | Smaller | nih.gov |
| Solvent Preference | Favored in polar solvents | Favored in the gas phase | nih.govrsc.org |
| N-N Bond Lengths | N1-N2 is significantly longer than N2-N3 | N-N bonds are approximately equal | nih.gov |
Transformations of the Exocyclic Amine Functionality
The primary amine group at the C4 position is a key site of reactivity in this compound. Its nucleophilic character allows for a variety of functionalization reactions, providing a route to a diverse range of derivatives.
N-Functionalization: Acylation, Sulfonylation, and Alkylation
The exocyclic amino group readily undergoes reactions with various electrophiles to form new nitrogen-carbon and nitrogen-sulfur bonds. These transformations are fundamental in modifying the compound's structure and properties.
Acylation: The reaction with acylating agents such as acid chlorides or anhydrides yields the corresponding N-acylated derivatives (amides). This reaction typically proceeds under standard conditions, often in the presence of a base to neutralize the acid byproduct. The acylation of aminotriazoles is a well-established method for producing derivatives. researchgate.netnih.gov For example, N-(protected α-aminoacyl)benzotriazoles are effective acylating agents themselves, highlighting the utility of such transformations in peptide synthesis. mdpi.com
Sulfonylation: Treatment of the primary amine with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base leads to the formation of stable sulfonamides. nih.gov This reaction is analogous to acylation and is a common method for protecting amines or introducing sulfonyl moieties into a molecule. The resulting sulfonamide has a less basic nitrogen atom due to the strong electron-withdrawing nature of the sulfonyl group. libretexts.org
Alkylation: The introduction of alkyl groups onto the exocyclic amine can be achieved using alkylating agents like alkyl halides. However, this reaction can be complex due to the potential for competing alkylation at the N1 or N3 positions of the triazole ring. While the benzyl group at N2 provides some steric hindrance, the ring nitrogens retain some nucleophilicity. Therefore, reaction conditions must be carefully controlled to favor N-alkylation of the exocyclic amine over C-alkylation or ring N-alkylation. The use of bulky alkylating agents or specific catalytic systems can enhance selectivity for the desired product. lookchem.com
| Reaction Type | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH3COCl) | Amide | Inert solvent, with a base (e.g., triethylamine, pyridine) |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | Inert solvent, with a base (e.g., pyridine) |
| Alkylation | Methyl Iodide (CH3I) | Secondary/Tertiary Amine | Solvent (e.g., DMF, Acetonitrile), with a base (e.g., K2CO3) |
Diazotization and Subsequent Reactions (e.g., Azide (B81097) Formation)
The primary amino group on the triazole ring can be converted into a diazonium salt, which is a versatile intermediate for further transformations. This is achieved through diazotization, typically involving the reaction of the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. clockss.org
The resulting triazolyl-diazonium salt is often unstable but can be immediately used in subsequent reactions. A key transformation is the conversion to an azide. By treating the diazonium salt with an azide source, such as sodium azide (NaN₃) or azidotrimethylsilane (B126382) (Me₃SiN₃), the diazonio group (-N₂⁺) is displaced by the azido (B1232118) group (-N₃). organic-chemistry.orgnih.gov This provides a facile route to 4-azido-2-benzyl-2H-1,2,3-triazole, a compound that can serve as a building block in "click chemistry" reactions, specifically the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.gov
Schiff Base Formation and Imine Chemistry
The primary amino group at the 4-position of this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases or imines. This reaction is a cornerstone of imine chemistry and serves as a versatile method for introducing a wide range of substituents at the 4-amino position, thereby modifying the compound's steric and electronic properties.
The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine onto the carbonyl carbon of an aldehyde or ketone, forming an unstable hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of the stable C=N double bond of the imine. uzhnu.edu.uaresearchgate.net The reaction is typically carried out by refluxing equimolar amounts of the aminotriazole and the carbonyl compound in a suitable solvent, such as methanol (B129727) or ethanol, sometimes with a catalytic amount of acid. nih.govijrrr.com Sonochemical methods have also been developed, offering a facile and rapid route to Schiff bases in excellent yields. nih.govnih.gov
While specific studies on the Schiff base formation of this compound are not extensively documented in the provided results, the reactivity is expected to be analogous to that of other 4-amino-1,2,4-triazoles and related aminotriazoles. For instance, various 4-amino-1,2,4-triazole (B31798) derivatives have been successfully condensed with a variety of aromatic aldehydes to yield the corresponding Schiff bases. researchgate.netnih.govijrrr.comnih.gov The reaction conditions and yields for the formation of Schiff bases from related aminotriazoles are summarized in the following table.
Table 1: Synthesis of Schiff Bases from Aminotriazole Derivatives
| Aminotriazole Reactant | Aldehyde/Ketone | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-amino-3,5-bis(diphenyl hydroxymethyl)-1,2,4-triazole | Various ketones | Acetic acid, reflux, 6 hrs | 4-(substituted benzylidene amino)-4H-3,5-bis(diphenyl hydroxy methyl)-1,2,4-triazole | Not specified | ijrrr.com |
| 3-amino-1,2,4-triazole | Salicylaldehyde | Methanol, ultrasound, ~5 min | 2-((4H-1,2,4-triazol-3-yl)iminomethyl)phenol | 96 | nih.gov |
| 3-amino-1,2,4-triazole | Thiophene-2-carbaldehyde | Methanol, ultrasound, ~5 min | N-(thiophen-2-ylmethylidene)-1H-1,2,4-triazol-3-amine | 99 | nih.gov |
| 4-amino-4H-1,2,4-triazole | 4-(dimethylamino)benzaldehyde | Grinding, CH3COOH (cat.), 3-4 hrs | 4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole | 66 | researchgate.net |
| 4-amino-4H-1,2,4-triazole | 4-chlorobenzaldehyde | Grinding, CH3COOH (cat.), 3-4 hrs | 4-((4-chlorobenzylidene)amino)-4H-1,2,4-triazole | 72 | researchgate.net |
The electronic nature of the substituents on the aldehyde or ketone can influence the reaction rate and yield. Electron-withdrawing groups on the carbonyl compound can enhance its electrophilicity, facilitating the initial nucleophilic attack by the amine. Conversely, electron-donating groups may slow down the reaction. The stability of the resulting Schiff base is often enhanced by conjugation, particularly with aromatic aldehydes. nih.gov
Cycloaddition Reactions Involving this compound and its Reactants
Cycloaddition reactions are powerful tools in heterocyclic chemistry for the construction of ring systems. While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a primary method for synthesizing the 1,2,3-triazole ring itself, existing triazole derivatives can also participate in cycloaddition reactions, either as the diene or dienophile component, or through their functional groups. wikipedia.orgnih.gov
Specific examples of cycloaddition reactions where this compound acts as a direct reactant are not prevalent in the provided search results. However, the amino group can be transformed into other functionalities that are amenable to cycloaddition. For instance, diazotization of the amino group could yield an azide, which could then undergo a [3+2] cycloaddition with an alkyne to form a bitriazole system.
More commonly, the triazole moiety is incorporated into a larger molecule which then undergoes cycloaddition. For example, a related 4-amino-3-mercapto-1,2,4-triazole has been shown to undergo cycloaddition with carbon disulfide and aryl isothiocyanates to form novel dithiadiazine systems. acs.orgacs.org Although this is a 1,2,4-triazole (B32235), it illustrates the potential for the functionalized triazole core to participate in ring-forming reactions.
The following table summarizes cycloaddition reactions involving related triazole derivatives.
Table 2: Cycloaddition Reactions of Triazole Derivatives
| Triazole Reactant | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 4-amino-5-aryl-3-(phenacylthio)-1,2,4-triazole | Carbon disulfide | Cycloaddition | 6-aryl-1,2,4-triazolo[3,4-c]-1,2-dithia-4,5-diazine-3-thione | acs.org |
| 4-amino-5-aryl-3-(phenacylthio)-1,2,4-triazole | Aryl isothiocyanate | Cycloaddition | 6-aryl-3-(arylimino)-1,2,4-triazolo[3,4-c]-1,2-dithia-4,5-diazine | acs.org |
Oxidation and Reduction Pathways of the Triazole and Amine Moieties
The oxidation and reduction of this compound can occur at either the triazole ring or the exocyclic amino group. The 1,2,3-triazole ring is generally considered to be a stable aromatic system, relatively resistant to oxidation and reduction under mild conditions. frontiersin.orgnih.gov However, under more forcing conditions or with specific reagents, transformations can occur.
The primary amino group can be oxidized to a nitro group or other nitrogen oxides, or it can be involved in oxidative coupling reactions. Conversely, the triazole ring itself can be reduced, although this typically requires harsh conditions and can lead to ring cleavage.
A study on related 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides demonstrated the reduction of the azoxy group and the triazole N-oxide. Reduction of these compounds yielded 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazoles and further to 4-amino-5-(tert-butyldiazenyl)-2-R-2H-1,2,3-triazoles. This indicates that the exocyclic nitrogen functionalities are more susceptible to reduction than the triazole ring itself.
Furthermore, the antioxidant properties of related N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been investigated, suggesting that the triazole moiety can play a role in radical scavenging activities. nih.gov This implies a degree of reactivity towards oxidative species.
Information on the direct oxidation or reduction of the parent this compound is limited in the provided results.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
Selectivity is a critical aspect of the reactivity of multifunctional molecules like this compound.
Chemoselectivity: In reactions involving multiple functional groups, the relative reactivity of each group determines the outcome. For instance, in the formation of Schiff bases, the primary amino group is significantly more nucleophilic than the triazole ring nitrogens, leading to selective condensation at the amino group.
Regioselectivity: The triazole ring itself presents multiple potential sites for reaction, particularly for electrophilic attack such as alkylation. In the case of NH-1,2,3-triazoles, alkylation can occur at the N1, N2, or N3 positions. For a 4-substituted-NH-1,2,3-triazole, the substitution pattern will be influenced by steric and electronic factors. A study on the alkylation of 5-aryl-4-trifluoroacetyl-1H-1,2,3-triazoles with benzyl bromide showed a preference for alkylation at the N2 position, leading to the 2-benzyl isomer as the major product. mdpi.com This regioselectivity is attributed to the steric hindrance at the N1 and N3 positions by the adjacent substituents. The N2 position is generally less sterically hindered.
Table 3: Regioselectivity in the Benzylation of a 1H-1,2,3-triazole Derivative
| Substrate | Alkylating Agent | Base | Solvent | Product Ratio (N2:N1) | Total Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-(5-phenyl-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone | Benzyl bromide | Na2CO3 | DMF | 83:17 | 84 | mdpi.com |
| 1-(5-(4-methoxyphenyl)-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone | Benzyl bromide | Na2CO3 | DMF | 81:19 | 93 | mdpi.com |
Stereoselectivity: If the benzyl group or a substituent introduced through reaction is chiral, or if the reaction creates a new stereocenter, stereoselectivity becomes an important consideration. For example, the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives has been achieved starting from chiral amino acids. nih.gov This involves converting the amino acid to a chiral azido alcohol, followed by a copper-catalyzed cycloaddition. While this example pertains to the synthesis of the triazole ring itself, it highlights the potential for creating stereochemically defined triazole-containing molecules. If this compound were to react with a chiral aldehyde or ketone, the formation of diastereomeric Schiff bases would be expected. Similarly, reactions at a prochiral center adjacent to the triazole ring could proceed with stereoselectivity, although specific examples for the target compound are not available in the provided search results. The one-pot synthesis of triazole-based unnatural amino acids and β-amino triazoles has been reported to be stereo- and regioselective. rsc.org
Advanced Spectroscopic and Structural Elucidation of 2 Benzyl 2h 1,2,3 Triazol 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.
One-Dimensional NMR: ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis
One-dimensional NMR experiments are fundamental for determining the basic structure of a molecule.
¹H NMR: Proton NMR provides information about the number of different types of protons and their electronic environments. For derivatives of 2-Benzyl-2H-1,2,3-triazol-4-amine, characteristic signals are observed for the benzyl (B1604629) and triazole protons. For instance, in a related compound, N-benzyl-3-chloroaniline, the benzyl protons (CH₂) appear as a singlet at 4.22 ppm, while the aromatic protons of the benzyl group appear as a multiplet between 7.21 and 7.26 ppm. rsc.org
¹³C NMR: Carbon-13 NMR is used to determine the number of non-equivalent carbons and their chemical environments. In a derivative, 1-(6-(1H-indazol-1-yl)pyridin-2-yl)-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole, the carbon signals are spread over a wide range from approximately 111 to 153 ppm, reflecting the diverse electronic environments of the carbon atoms in the fused ring system. rsc.org
¹⁵N NMR: Nitrogen-15 NMR is particularly useful for characterizing nitrogen-containing heterocycles like triazoles. rsc.org It can help distinguish between different isomers (e.g., 1,2,3- and 1,2,4-triazoles) and provide insights into the electronic structure of the triazole ring. rsc.orgnih.gov The chemical shifts of the nitrogen atoms in the triazole ring are sensitive to the position of the substituents. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|
| N-benzyl-3-chloroaniline | 4.22 (s, 2H, CH₂), 6.40-7.26 (m, Ar-H) | 48.17 (CH₂), 111.32-149.45 (Ar-C) | rsc.org |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 5.58 (s, 2H, CH₂), 7.30-7.81 (m, Ar-H), 7.66 (s, 1H, triazole-H) | 54.1 (CH₂), 119.5-148.1 (Ar-C and triazole-C) | rsc.org |
This table presents a selection of characteristic NMR data for related compounds to illustrate the expected chemical shift ranges.
Two-Dimensional NMR: COSY, HSQC, HMBC for Connectivity and Proximity
Two-dimensional NMR techniques are indispensable for establishing the complete structural framework of complex molecules.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps in piecing together adjacent proton networks within the molecule, such as the protons on the benzyl group and their relationship to the triazole ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. emerypharma.com This is a powerful tool for assigning carbon signals based on the assignments of their attached protons. researchgate.netemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This experiment is crucial for connecting different molecular fragments and for assigning quaternary carbons (carbons with no attached protons). sdsu.eduyoutube.com For example, an HMBC experiment could show a correlation between the benzylic protons and the carbons of the triazole ring, confirming the N-benzyl substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For example, the calculated exact mass for the protonated molecule of a related triazole derivative, C₁₈H₁₃N₆ [M+H]⁺, is 313.1202, and the experimentally found mass was 313.1204, confirming the molecular formula. rsc.org
Fragmentation Pathways and Structural Elucidation from MS/MS Data
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers. nih.gov For benzyl-substituted triazoles, a common fragmentation pathway involves the cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. libretexts.org The fragmentation of the triazole ring itself can also provide valuable structural information. nih.govresearchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, key vibrational bands would include:
N-H stretching: The amine group (NH₂) will show characteristic stretching vibrations.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations from the benzyl and triazole rings will be observed. researchgate.net
C=C and C=N stretching: These vibrations are characteristic of the aromatic rings and the triazole ring. researchgate.net
Ring vibrations: The triazole ring has characteristic "marker bands" that can be used for its identification. nih.gov
The FTIR spectra of 1,2,3-triazoles have been studied in detail, and theoretical calculations can aid in the assignment of the observed vibrational bands. researchgate.netnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-benzyl-3-chloroaniline |
| 1-(6-(1H-indazol-1-yl)pyridin-2-yl)-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, FT-IR spectra provide valuable information about the vibrations of specific bonds, confirming the presence of key structural motifs.
For instance, in the analysis of related triazole derivatives, characteristic absorption bands are observed. The FT-IR spectrum of 4-amino-5-benzyl-2H-1,2,4-triazole-3(4H)-thione, an isomer of the title compound, displays broad absorption bands at 3286.44 cm⁻¹, 3237.35 cm⁻¹, and 3148.91 cm⁻¹, which are indicative of the N-H and NH₂ stretching vibrations. urfu.ru The presence of an aromatic C-H stretching can be observed around 3101 cm⁻¹, while aliphatic C-H stretching of the benzyl group typically appears in the range of 2908–2885 cm⁻¹. rdd.edu.iq
The triazole ring itself exhibits characteristic vibrations. The C=N stretching vibration within the triazole ring is often observed around 1507 cm⁻¹. rdd.edu.iq Furthermore, the N=N stretching vibration in the triazole ring can be seen at approximately 1595 cm⁻¹. researchgate.net For derivatives containing a thione group (C=S), a characteristic absorption band appears around 1272 cm⁻¹. researchgate.net
In N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide derivatives, the FT-IR spectra show characteristic peaks for N-H stretching around 3320-3398 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. mdpi.com
A representative table of expected FT-IR vibrational frequencies for a compound like this compound, based on data from related structures, is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| N-H Stretching (Amino group) | 3400 - 3200 | urfu.ru |
| C-H Stretching (Aromatic) | 3100 - 3000 | rdd.edu.iq |
| C-H Stretching (Aliphatic -CH₂) | 2950 - 2850 | rdd.edu.iq |
| C=N Stretching (Triazole ring) | 1650 - 1500 | rdd.edu.iq |
| N=N Stretching (Triazole ring) | 1600 - 1550 | researchgate.net |
| C-N Stretching | 1350 - 1250 | researchgate.net |
| Aromatic C=C Bending | 1500 - 1400 | |
| C-H Bending (Out-of-plane) | 900 - 675 |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy serves as a valuable complement to FT-IR spectroscopy, providing information about the vibrational modes of a molecule. While FT-IR is based on the absorption of infrared light, Raman spectroscopy relies on the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FT-IR spectra.
For the 1,2,3-triazole ring, Raman spectroscopy can help identify key vibrational modes. A peak observed around 1531 cm⁻¹ in a triazole derivative has been assigned to a deformation of the triazole ring. researchgate.net In the parent 1,2,3-triazole, this peak appears at 1522 cm⁻¹. researchgate.net In-plane ring deformations of the triazole ring are also expected, with a reported vibration at 952 cm⁻¹ for 1,2,3-triazole. researchgate.net
Studies on 3-amino-1,2,4-triazole have shown that the vibrational spectra, including Raman, are influenced by the environment, such as whether the compound is in a solid state or dissolved in a polar solvent. researchgate.netnih.gov This is due to hydrogen bonding, which can cause significant differences in wavenumber and Raman intensity patterns. nih.gov The band appearing in the Raman spectra at about 3100 cm⁻¹ can be assigned to the stretching vibration of the –NH group. mdpi.com
The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of this compound and its derivatives, aiding in a comprehensive structural elucidation.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |
| N-H Stretching | ~3100 | mdpi.com |
| Triazole Ring Deformation | ~1530 | researchgate.net |
| In-plane Ring Deformation | ~950 | researchgate.net |
| C-H Stretching (Aromatic) | 3100 - 3000 | |
| C-H Stretching (Aliphatic) | 3000 - 2800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation in a molecule.
For derivatives of 1,2,3-triazole, UV-Vis spectroscopy reveals characteristic absorption bands. For example, highly conjugated 4H-1,2,4-triazole derivatives exhibit absorption maxima (λmax) that are dependent on the specific substituents and the extent of the π-conjugated system. nih.gov In one study, a 4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole derivative showed a λmax at 351.0 nm. nih.gov Another derivative, 3,5-Bis[4-(dibenzothiophen-4-yl)phenyl]-4-ethyl-4H-1,2,4-triazole, displayed λmax values at 240.0 nm and 290.0 nm. nih.gov
The electronic absorption spectra of metal complexes containing 1-benzyl-1,2,3-triazole ligands show prominent bands between 350 and 450 nm, which are assigned to metal-to-ligand charge transfer (MLCT) transitions. rsc.orgrsc.org The investigation of 2-aryl-1,2,3-triazole carboxylic acids in different solvents also highlights the sensitivity of the electronic transitions to the environment. mdpi.com
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the aromatic rings and the triazole system. The position of these absorptions will be influenced by the conjugation between the benzyl group, the triazole ring, and the amino group.
| Compound/Derivative Type | λmax (nm) | Solvent/Conditions | Reference |
| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351.0 | CH₂Cl₂ | nih.gov |
| 3,5-Bis[4-(dibenzothiophen-4-yl)phenyl]-4-ethyl-4H-1,2,4-triazole | 240.0, 290.0 | CH₂Cl₂ | nih.gov |
| Group 8 tris(1-benzyl-1,2,3-triazol-4-yl)methane complexes | 350 - 450 | - | rsc.orgrsc.org |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry
In another study involving a crystal structure of a complex with a 4-benzyl-4H-1,2,4-triazole ligand, the triazole ring was observed to bridge metal centers. nih.gov The analysis of various 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives also showed that the triazole and indole (B1671886) rings are twisted from each other. mdpi.com
These findings suggest that in the solid state, the benzyl group in this compound is likely to be oriented at a significant angle to the plane of the triazole ring due to steric hindrance. The planarity of the triazole ring itself is a common feature in such structures.
| Compound | Crystal System | Space Group | Key Geometric Features | Reference |
| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | - | - | Dihedral angle (triazole-benzyl phenyl): 83.23(10)°; Skewed L-shape | nih.gov |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Twisted conformation between triazole and indole rings (twist angle: 12.65°) | mdpi.com |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P21 | Twisted conformation between triazole and indole rings (twist angles: 4.94–7.22°) | mdpi.com |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed empirical formula. This comparison is crucial for confirming the elemental composition and purity of a synthesized compound.
For various triazole derivatives, elemental analysis has been routinely used to confirm their composition. For instance, for N-Benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide, the calculated elemental composition for C₁₇H₁₄F₂N₄O (as a dihydrate) was C, 56.04%; H, 4.98%; N, 15.38%. The found values were C, 56.18%; H, 5.01%; N, 15.41%, which are in close agreement with the calculated values. mdpi.com
Similarly, for a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the elemental analysis results were found to be consistent with their calculated compositions. researchgate.net For a derivative with the formula C₁₁H₁₁FN₄O₂S, the calculated values were C, 46.80%; H, 3.93%; N, 19.85%, and the found values were C, 46.79%; H, 3.94%; N, 20.06%. urfu.ru
For this compound (C₉H₁₀N₄), the theoretical elemental composition would be:
Carbon (C): 63.51%
Hydrogen (H): 5.92%
Nitrogen (N): 32.92%
Experimental determination of these percentages for a synthesized sample of this compound would be a critical step in its characterization, providing strong evidence for its empirical formula.
| Compound/Derivative | Formula | Calculated (%) | Found (%) | Reference |
| N-Benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide (as dihydrate) | C₁₇H₁₄F₂N₄O · 2H₂O | C: 56.04, H: 4.98, N: 15.38 | C: 56.18, H: 5.01, N: 15.41 | mdpi.com |
| 5-((4-Fluorostyrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | C₁₁H₁₁FN₄O₂S | C: 46.80, H: 3.93, N: 19.85 | C: 46.79, H: 3.94, N: 20.06 | urfu.ru |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative | C₁₆H₁₂N₄S | C: 66.65, H: 4.47, N: 15.54, S: 8.89 | C: 66.72, H: 4.39, N: 15.59, S: 8.47 | researchgate.net |
| This compound | C₉H₁₀N₄ | C: 63.51, H: 5.92, N: 32.92 | (To be determined experimentally) |
Theoretical and Computational Investigations of 2 Benzyl 2h 1,2,3 Triazol 4 Amine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are a cornerstone in the theoretical investigation of 2-Benzyl-2H-1,2,3-triazol-4-amine, offering a detailed picture of its electronic landscape.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For triazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p) or 6-31+G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.comresearchgate.net The process involves finding the minimum energy conformation of the molecule, which is considered its most stable structure. nih.gov For instance, in a related compound, 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(o-tolyl)pyrimidin-2-amine, the molecular geometry was optimized using the DFT/B3LYP/6-311G(d,p) method and compared with experimental X-ray diffraction data. researchgate.net Such studies confirm that the optimized structures are stable, characterized by the absence of imaginary frequencies in the vibrational analysis. nih.gov
Interactive Data Table: Optimized Geometrical Parameters of a Triazole Derivative (Illustrative)
This table presents a hypothetical set of optimized geometrical parameters for a triazole derivative, similar to what would be obtained from DFT calculations.
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-N2 | 1.35 |
| N2-N3 | 1.32 |
| N3-C4 | 1.38 |
| C4-C5 | 1.40 |
| C5-N1 | 1.37 |
| C4-N(amine) | 1.39 |
| N1-C(benzyl) | 1.47 |
| Bond Angles (°) ** | |
| N1-N2-N3 | 108.5 |
| N2-N3-C4 | 110.2 |
| N3-C4-C5 | 105.8 |
| C4-C5-N1 | 109.5 |
| C5-N1-N2 | 106.0 |
| Dihedral Angles (°) ** | |
| C(benzyl)-N1-C5-C4 | 175.2 |
| H-N(amine)-C4-C5 | 5.1 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netoaji.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate a higher propensity for charge transfer interactions within the molecule. nih.gov For many triazole derivatives, the HOMO is often distributed over the triazole ring and adjacent aromatic systems, while the LUMO may be localized on a specific part of the molecule, such as the triazole ring itself. researchgate.net This distribution influences the molecule's behavior in chemical reactions and its potential biological activity. researchgate.net
Interactive Data Table: Frontier Molecular Orbital Energies and Related Parameters (Illustrative)
This table provides an example of FMO data that can be derived from quantum chemical calculations for a triazole compound.
| Parameter | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | 5.25 |
| Ionization Potential (I ≈ -EHOMO) | 6.50 |
| Electron Affinity (A ≈ -ELUMO) | 1.25 |
| Chemical Hardness (η = (I-A)/2) | 2.625 |
| Chemical Softness (S = 1/η) | 0.381 |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.denih.govnih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to electron-rich regions that are susceptible to electrophilic attack. nih.govresearchgate.net Conversely, blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. nih.govresearchgate.net Green regions signify neutral potential. nih.gov
In triazole derivatives, the nitrogen atoms of the triazole ring and any oxygen or sulfur atoms in substituents are often associated with negative MEP, making them potential sites for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.net The hydrogen atoms of the amine group and the benzyl (B1604629) group, on the other hand, typically exhibit positive MEP. nih.gov This information is crucial for understanding intermolecular interactions and designing molecules with specific binding properties. researchgate.net
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can then be compared with experimental results to validate the computed molecular structure. oaji.netmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.comucm.es A good correlation between the calculated and experimental spectra confirms the accuracy of the optimized geometry. nih.govsemanticscholar.org
Similarly, DFT calculations can predict the vibrational frequencies in the IR spectrum. oaji.net These calculated frequencies often show good agreement with experimental data, although they may be systematically higher due to the harmonic approximation used in the calculations. oaji.net This computational approach aids in the assignment of experimental vibrational bands to specific molecular motions. oaji.net
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that result from rotation around single bonds. The benzyl group and the amine group can rotate relative to the triazole ring, leading to various conformers with different energies.
A potential energy surface (PES) map can be generated by systematically changing the dihedral angles of these rotatable bonds and calculating the energy of the molecule at each point. This map reveals the low-energy conformers (local minima) and the energy barriers (transition states) between them. Understanding the conformational landscape is essential as the biological activity of a molecule can be highly dependent on its preferred conformation. For instance, the relative orientation of the benzyl and amine groups can influence how the molecule interacts with a biological target.
Advanced Modeling of Tautomeric Equilibria and Stability
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. 1,2,3-triazoles can exhibit tautomerism, and computational models are employed to determine the relative stability of the different tautomeric forms. researchgate.net For this compound, potential tautomers could arise from the migration of a proton from the amine group to one of the nitrogen atoms of the triazole ring.
DFT calculations can be used to compute the energies (including electronic energy, enthalpy, and Gibbs free energy) of the different tautomers. nih.gov The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant form at equilibrium. researchgate.net Solvent effects can also be incorporated into these models, as the polarity of the solvent can influence the tautomeric equilibrium. mdpi.com
In Silico Studies of Molecular Recognition and Interactions
Theoretical studies are crucial for predicting the behavior of a molecule and guiding further experimental research. For a compound like this compound, in silico methods would be invaluable in elucidating its potential as a drug candidate.
Molecular Docking for Ligand-Target Hypothesis Generation
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. This method is instrumental in forming hypotheses about the compound's mechanism of action. For this compound, molecular docking studies would involve screening it against various biological targets to identify potential binding affinities and interaction patterns.
While general docking studies have been performed on various 1,2,3-triazole derivatives, showing their potential to interact with a range of biological targets, specific data for this compound, such as docking scores, binding energies, and detailed interactions with amino acid residues of specific proteins, are not available in published literature. A hypothetical data table for such a study would typically include the target protein, the predicted binding affinity (in kcal/mol), and the key interacting residues, but cannot be generated without source data.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. These models are essential for optimizing lead compounds and predicting the activity of new derivatives.
For this compound, a QSAR study would require a dataset of structurally related compounds with measured biological activity. The model would then use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new compounds, including the title compound. Similarly, QSPR models could predict properties like solubility, lipophilicity, and metabolic stability. Research on other classes of triazoles has utilized QSAR to guide the development of antifungal agents, but a specific model for 2-benzyl-2H-1,2,3-triazol-4-amines has not been developed. nih.gov A representative data table for a QSAR study would typically list the molecular descriptors and their coefficients in the final predictive equation, but this information is currently unavailable for this specific compound.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, revealing its conformational flexibility and the stability of its interactions with a biological target. An MD simulation of this compound, likely in complex with a hypothesized target from docking studies, would illustrate how the ligand and protein adapt to each other and the stability of the binding pose.
Key parameters from an MD simulation, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the analysis of hydrogen bond occupancy over time, are critical for validating docking results and understanding the intricacies of the molecular recognition process. While MD simulations have been employed to study other triazole derivatives, no such data has been published for this compound. pensoft.net A data table summarizing MD simulation results would typically include average RMSD values, key residue fluctuations, and persistent hydrogen bonds, none of which can be provided without specific research findings.
Applications of 2 Benzyl 2h 1,2,3 Triazol 4 Amine As a Versatile Synthetic Building Block
Construction of Complex Polyheterocyclic Systems
The inherent reactivity of the amine and the aromatic nature of the triazole ring in 2-benzyl-2H-1,2,3-triazol-4-amine make it an ideal precursor for the synthesis of a wide array of fused heterocyclic compounds. These polyheterocyclic systems are of significant interest due to their diverse biological activities and material properties.
The amino group of this compound serves as a key functional handle for the construction of fused nitrogen-containing heterocycles. Through condensation and cyclization reactions with appropriate dicarbonyl compounds or their synthetic equivalents, a variety of triazolo-annulated pyridines, azines, and azepines can be accessed. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of triazolopyridines, while the use of 1,2-dicarbonyl compounds can yield triazolopyrazines. nih.gov The synthesis of these fused systems is often driven by the desire to explore new chemical space for drug discovery and materials science.
The general synthetic approach involves the initial formation of an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent aromatization to furnish the desired triazolo-annulated system. The benzyl (B1604629) group on the triazole nitrogen provides steric bulk and influences the regioselectivity of these cyclization reactions, often leading to the preferential formation of a single isomer.
A notable example involves the reaction of 1,2,3-triazole-4,5-dicarbonyl compounds with hydrazine (B178648) hydrate, which, after cyclization, yields 1H-1,2,3-triazolo[4,5-d]pyridazines. nih.gov While this specific example starts from a dicarbonyl triazole, it highlights a common strategy for forming fused azine rings that can be adapted to start from the corresponding amino triazole.
The integration of the this compound moiety into more complex heterocyclic frameworks, such as those containing a pyrrolo[3,4-b]pyridin-5-one core, demonstrates its utility in building intricate molecular scaffolds. This can be achieved through multi-step synthetic sequences where the aminotriazole is first modified to introduce a suitable reactive partner for a subsequent cyclization reaction.
For example, the amino group can be acylated with a reagent that also contains a masked aldehyde or ketone functionality. Deprotection and subsequent intramolecular condensation with an activated methylene (B1212753) group on a pre-existing pyrrolidinone ring would lead to the formation of the fused pyridine (B92270) ring, resulting in the desired triazolo-fused pyrrolo[3,4-b]pyridin-5-one system. The benzyl group in this context can influence the solubility and crystalline properties of the intermediates and final products, facilitating their purification and characterization.
Precursor in the Development of Novel Organic Materials
The thermal stability and dipolar nature of the 1,2,3-triazole ring make this compound an attractive component for the design of new organic materials with tailored properties.
The incorporation of 1,2,4-triazole (B32235) units into polymer backbones has been shown to enhance thermal stability and, in some cases, proton conductivity. nih.govresearchgate.net Polymers containing 1-vinyl-1,2,4-triazole (B1205247) have demonstrated thermal stability up to 300–350 °C. nih.gov Doping these triazole-containing polymers with acids can lead to materials with significant proton conductivity, reaching up to 10⁻¹ S/cm under anhydrous conditions at elevated temperatures. nih.govresearchgate.net
While these examples focus on the 1,2,4-triazole isomer, the underlying principle of utilizing the stable, nitrogen-rich heterocyclic core is applicable to 1,2,3-triazoles as well. The amino functionality of this compound provides a convenient point of attachment for polymerization. For instance, it can be converted into a monomeric unit by reaction with polymerizable groups like acrylates or styrenes. The resulting polymers would be expected to exhibit high thermal stability due to the robust triazole ring. Furthermore, the presence of the triazole moiety could facilitate charge transport, making these materials candidates for applications in organic electronics.
Table 1: Properties of Triazole-Containing Polymers
| Polymer System | Thermal Stability | Proton Conductivity (Anhydrous) | Reference |
| Poly(1-vinyl-1,2,4-triazole) | Up to 300–350 °C | Not reported directly for the homopolymer | nih.gov |
| Copolymers of 1-vinyl-1,2,4-triazole and 2-acrylamido-2-methyl-1-propanesulfonic acid | Up to 250 °C | 2 × 10⁻³ S/cm at 130 °C | researchgate.net |
| Poly(1-vinyl-1,2,4-triazole) doped with toluenesulfonic acid | Up to 250 °C | 8.0 × 10⁻⁴ S/cm at 150 °C | nih.gov |
The ability to form well-ordered thin films on surfaces is crucial for the development of sensors, electronic devices, and biocompatible materials. Self-assembled monolayers (SAMs) provide a powerful method for modifying surface properties. nih.gov The this compound can be utilized in the design of functionalized surfaces.
The amino group can be used to anchor the molecule to a variety of surfaces, either directly or through a linker. For example, it can react with surface-bound carboxylic acids or activated esters to form a stable amide linkage. Alternatively, the triazole ring itself can interact with metal surfaces. The benzyl group and the triazole ring can then be further functionalized to impart specific properties to the surface, such as hydrophobicity, biocompatibility, or molecular recognition capabilities. This approach allows for the precise engineering of surface chemistry at the molecular level.
Role in Bioconjugation Techniques for Molecular Probes and Advanced Chemical Tools
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in chemical biology. The 1,2,3-triazole linkage, often formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is widely used in bioconjugation due to its high efficiency and orthogonality. organic-chemistry.orgnih.gov
While this compound itself is pre-formed, its derivatives are central to bioconjugation strategies. The amino group provides a versatile handle for attaching this triazole-containing scaffold to biomolecules or fluorescent dyes. For instance, the amine can be acylated with a molecule containing an azide (B81097) or alkyne functionality. This modified triazole can then be "clicked" onto a complementary-functionalized protein, nucleic acid, or small molecule probe.
This strategy has been employed in the development of molecular probes for imaging and diagnostics. nih.gov For example, a derivative of this compound could be incorporated into a larger molecule designed to bind to a specific biological target, such as an enzyme or receptor. The triazole unit serves as a stable and biocompatible linker, and the benzyl group can be used to modulate the solubility and pharmacokinetic properties of the resulting probe. The synthesis of N-(protected α-aminoacyl)benzotriazoles as acylating agents for preparing peptide conjugates highlights the utility of triazole derivatives in bioconjugation. mdpi.com
Application in Catalysis and Ligand Design for Metal Complexes
Extensive research into the applications of "this compound" has revealed limited specific documentation regarding its direct use in the development of N-heterocyclic carbene (NHC) precursors or as a primary ligand in the design of metal complexes for transition metal catalysis. While the broader family of triazoles and their derivatives are widely explored in these areas, literature specifically detailing the applications of the this compound isomer remains scarce.
Development of N-Heterocyclic Carbene (NHC) Precursors from Triazole Amines
The synthesis of N-heterocyclic carbenes (NHCs), a class of persistent carbenes, often involves the deprotonation of azolium salt precursors. These precursors are typically synthesized from heterocyclic compounds such as imidazoles and triazoles. The general strategy involves the alkylation or arylation of the nitrogen atoms of the heterocyclic ring to form a quaternary azolium salt. Subsequent deprotonation at the carbon atom situated between the two nitrogen atoms yields the NHC.
While various triazole isomers, particularly 1,2,4-triazoles and 1-substituted-1,2,3-triazoles, have been successfully converted into their corresponding NHCs, specific examples detailing the conversion of this compound into an NHC precursor are not prominently found in the surveyed scientific literature. The substitution pattern of this compound, with the benzyl group at the N2 position of the triazole ring, may influence the reactivity and stability of the corresponding azolium salt and the resulting carbene in ways that have not yet been extensively investigated or reported.
Ligand Design for Transition Metal Catalysis
The triazole moiety is a well-established coordinating motif in ligand design for transition metal catalysis. The nitrogen atoms of the triazole ring can act as Lewis basic sites, readily coordinating to metal centers to form stable complexes. These complexes have found applications in a wide range of catalytic transformations.
However, a review of the available scientific data does not provide specific instances of "this compound" itself being employed as a primary ligand for transition metal catalysis. Research in this area tends to focus on other triazole-based ligands, such as those derived from 1,4-disubstituted-1,2,3-triazoles, often synthesized via "click chemistry," or various functionalized 1,2,4-triazoles. The electronic and steric properties imparted by the specific substitution pattern of this compound may lead to unique coordination behavior, but this potential appears to be an underexplored area of research.
Future Perspectives and Emerging Research Directions for 2 Benzyl 2h 1,2,3 Triazol 4 Amine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing 2-Benzyl-2H-1,2,3-triazol-4-amine and its analogs is intrinsically linked to the principles of green chemistry. Traditional methods are being replaced by more sustainable approaches that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. rsc.org A significant trend is the shift towards using water as a solvent for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone reaction for creating the 1,2,3-triazole ring. researchgate.netconsensus.app
Researchers are also exploring biodegradable solvents, such as Cyrene™, which can be derived from renewable resources. A sustainable protocol using Cyrene™ for CuAAC reactions allows for product isolation through simple precipitation in water, thereby avoiding the need for extractions with organic solvents and costly column chromatography. nih.gov This method has shown broad applicability and can be adapted for three-component reactions, which avoids the isolation of potentially hazardous organic azides. nih.gov
The development of novel catalytic systems is another key area. Heterogeneous catalysts, such as copper nanoparticles on charcoal (Cu/C) or zinc-based nanocrystals, offer high efficiency and easy recovery and recycling, contributing to the sustainability of the process. consensus.appnih.govrsc.org These catalysts have demonstrated high yields and regioselectivity in aqueous media without the need for additional bases or ligands. rsc.org
Table 1: Comparison of Sustainable Synthesis Methodologies for 1,2,3-Triazoles
| Methodology | Catalyst | Solvent | Key Advantages |
|---|---|---|---|
| Aqueous CuAAC | Copper(I) Iodide | Water | Environmentally benign, simplified workup. researchgate.net |
| Biodegradable Solvent | Copper(I) | Cyrene™ | Renewable solvent, product isolation by precipitation, avoids chromatography. nih.gov |
| Heterogeneous Catalysis | ZnO Nanocrystals | Water | Reusable catalyst, high regioselectivity, no base/ligand required. rsc.org |
| Nanocatalyst System | Fe/Cu Embedded Nanoparticles | Water | High efficiency, easy magnetic separation and catalyst recycling. nih.gov |
Exploration of Unconventional Reactivity and Novel Reaction Manifolds
Beyond its formation via click chemistry, the this compound scaffold is a platform for exploring unconventional reactivity. Research is moving towards "post-click" functionalization, where the pre-formed triazole ring is further modified to create more complex molecular architectures. scilit.com This strategy allows for late-stage diversification, which is highly valuable in drug discovery for fine-tuning the properties of a lead compound.
Emerging research includes the exploration of the triazole core in novel cycloaddition reactions. For instance, the generation of 3-triazolyl-nitrosoalkenes, which can participate in hetero-Diels-Alder reactions, opens new pathways to highly functionalized triazole derivatives with unique substitution patterns. nih.gov Furthermore, catalyst-free 1,3-dipolar cycloadditions of nitroalkenes with sodium azide (B81097) are being investigated to produce functionalized 1,2,3-triazoles under mild conditions. scielo.br These methods expand the synthetic toolkit beyond traditional copper-catalyzed reactions and enable the incorporation of the triazole moiety into complex molecules like coumarins. scielo.br The development of base-promoted annulation reactions and multi-component reactions further highlights the versatility of the triazole scaffold in constructing diverse heterocyclic systems. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of triazole synthesis with modern automation and continuous processing technologies is a significant step towards high-throughput screening and manufacturing. Flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for straightforward scaling. beilstein-journals.org A robust protocol for the synthesis of 1,2,3-triazoles has been established using a heterogeneous copper-on-charcoal catalyst in a continuous flow system. nih.govbohrium.comrsc.org This method demonstrates excellent functional group tolerance and high yields, and has been applied to the synthesis of the antiepileptic drug rufinamide. nih.govbohrium.com
Flow systems can operate at elevated temperatures and pressures safely, often leading to dramatically reduced reaction times. beilstein-journals.org For example, the synthesis of N-sulfonyl-1,2,3-triazoles has been achieved with residence times as short as 13 minutes. acs.org
Automated synthesis platforms, such as the Chemspeed ASW-2000, have been used to generate large libraries of triazole derivatives for biological screening. nih.govnih.govsemanticscholar.org By employing a solid-phase supported copper catalyst, a 96-member library of triazoles was synthesized in a parallel format. nih.govnih.gov This approach streamlines the discovery process by rapidly producing a diverse set of compounds from various azide and alkyne building blocks.
Table 2: Performance of Automated and Flow Synthesis of 1,2,3-Triazoles
| Technology | Catalyst System | Key Feature | Outcome |
|---|---|---|---|
| Continuous Flow | Copper-on-Charcoal (heterogeneous) | Short residence time, high temperature/pressure. nih.govbohrium.com | High yields (e.g., 96% for Rufinamide), scalable. nih.govbohrium.com |
| Automated Parallel Synthesis | Amberlyst A-21-CuI (solid-supported) | High-throughput library generation. nih.govnih.gov | Synthesis of 96 distinct triazole derivatives with good to excellent yields. nih.gov |
| Integrated Flow System | Cu/Rh dual catalysis | Tandem relay catalysis for multi-step synthesis. acs.org | Efficient synthesis of complex downstream products from alkynes and sulfonyl azides. acs.org |
Advanced Computational Design for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. DFT calculations provide deep insights into the electronic structure, stability, and reactivity of triazole derivatives. nih.govnih.gov These studies can elucidate reaction mechanisms, such as the stepwise nature of the CuAAC reaction, and predict the regioselectivity of cycloaddition reactions. acs.org
In the context of drug design, computational methods are used to predict how triazole-containing molecules will interact with biological targets. nih.gov By calculating descriptors such as frontier molecular orbital energies (HOMO-LUMO gap), electronegativity, and hardness, researchers can rationalize the observed biological activity of synthesized compounds. nih.govnih.gov Molecular docking studies further allow for the visualization of binding modes within protein active sites, guiding the design of more potent and selective inhibitors. nih.gov This predictive power accelerates the design-synthesis-test cycle, making the discovery process more efficient.
Expansion into Supramolecular Chemistry and Nanoscale Assemblies
The unique electronic properties of the 1,2,3-triazole ring make it a highly valuable building block in supramolecular chemistry and materials science. researchgate.netrsc.org The ring system possesses a significant dipole moment and can act as both a hydrogen bond donor (via the C-H bond) and acceptor (via the nitrogen atoms). rsc.org This enables its participation in a wide range of non-covalent interactions, which are the basis of self-assembly processes. rsc.org
The this compound moiety can be incorporated into larger structures to direct the formation of macrocycles, catenanes, and rotaxanes. nih.gov Quaternization of the triazole ring to form a triazolium salt enhances its ability to bind anions, making these structures useful as receptors and sensors. nih.gov
Furthermore, triazole-containing polymers are being used to create complex nanoscale objects through techniques like Polymerization-Induced Self-Assembly (PISA). rsc.org By using a triazole-based polymer as a hydrophilic block, researchers can create nanoparticles, worms, and vesicles with a triazole-functionalized shell. rsc.org These nanostructures have potential applications in targeted drug delivery, where the triazole unit can serve as a versatile linker for attaching biomolecules or drugs. nih.gov
Interdisciplinary Applications in Areas of Chemical Biology and Analytical Chemistry (Methodology focus)
The 1,2,3-triazole linkage is a cornerstone of bioconjugation chemistry, a key methodology in chemical biology. Its formation via the CuAAC reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. This has enabled the precise labeling and tracking of biomolecules in living systems.
The this compound scaffold itself serves as a valuable pharmacophore in the development of new chemical probes and methodologies. The triazole ring is often used as a bioisostere for the amide bond, offering improved metabolic stability and different geometric constraints. rsc.org This mimicry allows chemists to design peptide or protein analogs to probe biological function. For example, compounds based on a 4-amino-1,2,3-triazole core have been identified as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a significant target in immuno-oncology. nih.govresearchgate.net The development of synthetic routes to these molecules is itself a methodological advancement, enabling the exploration of new therapeutic strategies. The triazole moiety also finds use in creating sequence-defined polymers that can mimic natural biopolymers, providing tools to study biological recognition and assembly processes. rsc.org
Q & A
Q. What are the standard synthetic routes for 2-Benzyl-2H-1,2,3-triazol-4-amine, and how do reaction conditions influence yield?
A common method involves cyclocondensation reactions of substituted triazole precursors with benzaldehyde derivatives. For example, refluxing 4-amino-1,2,3-triazole derivatives with benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) yields the target compound. Solvent choice, temperature, and catalyst (e.g., acid/base) critically affect reaction efficiency. Ethanol with acetic acid (5 drops per 0.001 mol substrate) under reflux for 4 hours achieves moderate yields (~40–60%) .
| Synthetic Method Comparison | |-------------------------------|--------------------------------| | Precursor | 4-Amino-1,2,3-triazole derivatives | | Reagent | Substituted benzaldehyde | | Solvent | Ethanol | | Catalyst | Glacial acetic acid | | Yield Range | 40–60% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the benzyl and triazole moieties:
Q. What are the typical reactivity patterns of the amine group in this compound?
The amine group undergoes nucleophilic substitution, acylation, and Schiff base formation. For instance, reaction with ethyl acetoacetate in basic media generates pyrimidine-fused derivatives. Reactivity is pH-dependent, with optimal acylation achieved in anhydrous DMF using acyl chlorides .
Q. How should researchers handle stability and storage of this compound?
Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light or humidity, as the triazole ring may hydrolyze. Waste must be segregated and treated by certified agencies to prevent environmental contamination .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Use cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests. For example, derivatives of similar triazoles show IC₅₀ values of 10–50 µM against HeLa cells .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
A 2³ factorial design (temperature, solvent polarity, catalyst concentration) identifies optimal conditions. For example, elevating temperature from 70°C to 90°C in DMF increases yield by 20%, but excess catalyst (>10 mol%) promotes side reactions. Response surface methodology (RSM) further refines parameters .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking against targets like EGFR kinase (PDB: 6D3) evaluates binding affinity. Software like COMSOL integrates AI to simulate absorption/distribution parameters .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture). Validate findings via orthogonal assays: Compare MTT results with apoptosis markers (e.g., caspase-3 activation) and replicate studies in ≥3 cell lines. Meta-analysis of published IC₅₀ values identifies outliers .
Q. What isotopic labeling methods elucidate reaction mechanisms in triazole derivatization?
Use ¹⁵N-labeled amine groups to track substitution pathways via 2D NMR. Kinetic isotope effects (KIE) studies with deuterated solvents (e.g., D₂O) reveal rate-limiting steps. LC-MS monitors labeled intermediates in real time .
Q. How do steric and electronic effects influence regioselectivity in triazole ring functionalization?
Electron-withdrawing substituents on the benzyl group direct electrophiles to the triazole’s N-1 position. Steric hindrance from ortho-substituted benzyl groups reduces yields in SNAr reactions. Hammett plots correlate σ values with reaction rates to predict site selectivity .
Q. Methodological Notes
- Data Analysis : Use ANOVA for multi-variable experiments; PCA reduces dimensionality in spectroscopic datasets.
- Safety Protocols : Follow USP guidelines for handling toxic intermediates (e.g., azides) .
- Ethical Compliance : Adhere to CRDC 2020 standards for chemical engineering research (subclass RDF2050112) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
